![molecular formula C9H11N3O B1449554 1-(5-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1696921-12-6](/img/structure/B1449554.png)
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Overview
Description
1-(5-Methylpyridin-3-yl)imidazolidin-2-one, also known as 5-methyl-1H-imidazole-3-one, is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen atom and four carbon atoms. It belongs to the class of organic compounds known as imidazoles and is an important intermediate in the synthesis of various biologically active compounds. In addition, it is a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, and antihistamines.
Scientific Research Applications
Pharmaceutical Development
1-(5-Methylpyridin-3-yl)imidazolidin-2-one: is a structural motif found in various pharmaceuticals. Its analogues are used in the synthesis of drugs due to their presence in natural products and as intermediates in organic syntheses . The compound’s derivatives can serve as chiral auxiliaries for asymmetric transformations, aiding in the development of new medications with improved efficacy and reduced side effects.
Agricultural Chemistry
In agriculture, this compound could be explored for its potential role in the synthesis of agrochemicals. The structural framework of imidazolidin-2-ones, to which it belongs, may be utilized to create novel pesticides or herbicides that offer enhanced selectivity and lower toxicity .
Material Science
The applications in material science could involve the use of 1-(5-Methylpyridin-3-yl)imidazolidin-2-one as a precursor for the synthesis of polymers or coatings. Its robust heterocyclic structure can impart strength and stability to materials, making them suitable for high-performance applications .
Environmental Science
This compound’s derivatives might be used in environmental science to develop sensors or indicators for pollutants. The reactivity of the imidazolidin-2-one ring could allow for the detection of specific environmental contaminants through colorimetric or luminescent changes .
Analytical Chemistry
In analytical chemistry, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used as a standard or reagent in chromatographic techniques or spectroscopic analysis due to its unique chemical properties. It may help in the precise quantification or identification of substances within complex mixtures .
Biochemistry
The compound can be involved in biochemistry research, particularly in the study of enzyme inhibition or receptor binding due to its potential to mimic biological molecules. This could lead to insights into biochemical pathways and the development of therapeutic agents .
Pharmacology
In pharmacology, the compound’s framework is beneficial for drug design. It can be modified to produce derivatives with desired pharmacokinetic properties or to enhance drug delivery mechanisms .
Chemical Engineering
Finally, in chemical engineering, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used in process optimization. Its stability under various conditions can be advantageous in designing efficient and scalable chemical processes .
properties
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)imidazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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